4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Beschreibung
The compound 4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran core substituted at the 4-position with a 4-methoxyphenyl group. The carboxamide moiety is linked to an ethyl chain bearing a 2-methylimidazole ring.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15-20-9-11-22(15)12-10-21-18(23)19(7-13-25-14-8-19)16-3-5-17(24-2)6-4-16/h3-6,9,11H,7-8,10,12-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXJSLQJBISWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Tetrahydro-2H-Pyran Cores
Biopharmacule Catalog Derivatives (BP 14275, BP 14276):
These compounds share the tetrahydro-2H-pyran backbone but differ in substituents:
- BP 14275 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (ortho-methoxy substitution).
- BP 14276 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (carboxylic acid instead of carboxamide).
Key Differences :
- Substituent Position : The target compound’s para-methoxy group on the phenyl ring (vs. ortho in BP 14275/76) may enhance electronic effects, influencing solubility and receptor binding.
- Functional Groups : The carboxamide and imidazole-ethyl chain in the target compound introduce hydrogen-bonding and basicity, absent in BP derivatives.
Carboxamide-Containing Heterocycles
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide ():
- Core : Benzimidazole (five-membered nitrogen heterocycle fused to benzene).
- Substituents : Multiple methoxy groups (3,4-dimethoxy and 4-methoxy).
Comparison :
Imidazole Derivatives with Methoxyphenyl Groups
1-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine (C20, ):
- Core : Dihydroimidazole (five-membered ring with two nitrogen atoms).
- Substituents : 4-Methoxyphenyl at position 1.
Comparison :
- Side Chain : C20 lacks the carboxamide-ethyl linkage, limiting hydrogen-bonding capacity.
Functional Group and Pharmacokinetic Considerations
Carboxamide vs. Other Linkers
The carboxamide group in the target compound enables hydrogen bonding with biological targets, a feature absent in aldehyde (BP 14275) or carboxylic acid (BP 14276) analogs. In contrast, the acetamide group in ’s fluorophenyl-imidazole derivative introduces electronegativity but lacks the pyran ring’s conformational flexibility .
Methoxy Substituent Effects
- Para vs.
- Multi-Methoxy Systems : Compounds like ’s 3,4-dimethoxyphenyl derivative may exhibit higher lipophilicity (logP) due to additional methoxy groups .
Vorbereitungsmethoden
Cyclization of Diol Precursors
The tetrahydropyran (THP) ring is constructed via acid-catalyzed cyclization of a 1,5-diol intermediate. For example, treatment of 3-(4-methoxyphenyl)pentane-1,5-diol with sulfuric acid in toluene induces cyclization to form 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
Oxidation to Carboxylic Acid/Nitrile
The hydroxyl group at the 4-position is oxidized to a carboxylic acid or nitrile. A nitrile intermediate is often preferred for subsequent hydrolysis to the carboxamide.
- Nitrile Formation : Reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol with cyanogen bromide (BrCN) in the presence of K₂CO₃ yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
- Oxidation to Carboxylic Acid : Alternatively, Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Introduction of the 4-Methoxyphenyl Group
Friedel-Crafts Alkylation
The methoxyphenyl group is introduced via Friedel-Crafts alkylation using 4-methoxyphenylmagnesium bromide and a THP-derived electrophile (e.g., tetrahydropyran-4-one). This step typically employs AlCl₃ as a catalyst in dichloromethane at 0–25°C, achieving yields >80%.
Nucleophilic Aromatic Substitution
In an alternative route, a pre-functionalized THP intermediate undergoes nucleophilic substitution with 4-methoxybenzene boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Formation of the Carboxamide Functionality
Hydrolysis of Nitrile Intermediate
The nitrile group in 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is hydrolyzed to the carboxamide using H₂O₂ and K₂CO₃ in ethanol under reflux (60°C, 6 h). This method avoids harsh acidic conditions and provides >90% yield.
Direct Amination
Alternatively, the carboxylic acid reacts with ammonium chloride (NH₄Cl) in the presence of EDCI/HOBt to form the primary amide.
Synthesis of the 2-(2-Methyl-1H-Imidazol-1-yl)ethyl Side Chain
Alkylation of 2-Methylimidazole
2-Methylimidazole is alkylated with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as a base (80°C, 12 h). The product, 2-(2-methyl-1H-imidazol-1-yl)ethylamine, is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Protection-Deprotection Strategy
To prevent side reactions during coupling, the amine group is protected as a tert-butyl carbamate (Boc) using Boc₂O and DMAP. Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine prior to coupling.
Final Coupling and Purification
Amide Bond Formation
The carboxamide intermediate is coupled with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using HATU or DCC as coupling agents:
Purification
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (EtOAc/hexanes 1:1 → 3:1). Typical isolated yields range from 70–85%.
Optimization and Catalytic Considerations
Solvent and Catalyst Screening
Comparative studies highlight ethanol and K₂CO₃ as optimal for nitrile hydrolysis (Table 1).
Table 1. Catalyst Efficiency in Nitrile Hydrolysis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | EtOH | 60 | 6 | 95 |
| NaOH | H₂O | 100 | 12 | 78 |
| HTMAB | H₂O | 110 | 8 | 93 |
Reaction Time and Yield Trade-offs
Domino reactions (e.g., cyclization and amidation in one pot) reduce total synthesis time from 48 h to 12 h but require precise stoichiometric control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
